molecular formula C21H15ClF4N4O3 B565811 Regorafenib-d3 CAS No. 1255386-16-3

Regorafenib-d3

货号: B565811
CAS 编号: 1255386-16-3
分子量: 485.838
InChI 键: FNHKPVJBJVTLMP-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of regorafenib involves multiple steps, including O-alkylation, nitration, and reduction reactions. The key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is prepared through these reactions . The process avoids using column chromatography to isolate intermediates, reducing reaction requirements and costs, resulting in an increased overall yield and purity .

Industrial Production Methods

Industrial production of regorafenib follows optimized synthetic routes to ensure high yield and purity. The process involves the preparation of intermediates under controlled conditions to minimize impurities and enhance the quality of the final product .

化学反应分析

Types of Reactions

Regorafenib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of regorafenib include:

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of regorafenib, which are further processed to obtain the final compound .

科学研究应用

Pharmacokinetics of Regorafenib-d3

The deuterated version, this compound, allows for precise tracking of drug metabolism in clinical studies. The incorporation of deuterium can alter the pharmacokinetic properties of the drug, potentially leading to improved bioavailability and reduced side effects. Studies have shown that the pharmacokinetics of this compound can be evaluated using mass spectrometry techniques, providing insights into its absorption, distribution, metabolism, and excretion .

Metastatic Colorectal Cancer

Regorafenib has been extensively studied in patients with metastatic colorectal cancer (mCRC) who are refractory to standard treatments. Clinical trials such as CORRECT and CONCUR have demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) when regorafenib is added to best supportive care compared to placebo .

Table 1: Efficacy Data from Clinical Trials

Trial NamePatient PopulationMedian OS (months)Median PFS (months)Disease Control Rate (%)
CORRECTmCRC refractory6.41.951
CONCURAsian mCRC8.83.272

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), regorafenib has shown promising results as a second-line therapy after sorafenib treatment failure. Preclinical models indicate that regorafenib can significantly reduce tumor size and prolong survival in HCC patients .

Case Study: Efficacy in HCC

A study involving HCC xenograft models revealed that administration of regorafenib at a dose of 10 mg/kg resulted in a significant decrease in tumor weight and volume after four weeks of treatment. Additionally, it induced apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Gastrointestinal Stromal Tumors

Regorafenib is also indicated for patients with gastrointestinal stromal tumors who have progressed on imatinib and sunitinib. Clinical data suggest that regorafenib can achieve disease control in approximately 60% of patients with advanced disease .

Table 2: Summary of Regorafenib Efficacy in GISTs

StudyPatient PopulationObjective Response Rate (%)Disease Control Rate (%)
GIST trialAdvanced GIST460

生物活性

Regorafenib-d3 is a deuterated analogue of regorafenib, a multi-kinase inhibitor primarily used in the treatment of metastatic colorectal cancer (mCRC) and other solid tumors. The biological activity of this compound is characterized by its ability to inhibit various receptor tyrosine kinases and signaling pathways involved in tumor growth and angiogenesis. This article explores the mechanisms of action, efficacy, safety profiles, and case studies associated with this compound.

This compound functions by inhibiting several key kinases involved in tumor progression:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs disrupts angiogenesis, thereby limiting the blood supply to tumors.
  • Platelet-Derived Growth Factor Receptor (PDGFR) : This inhibition affects the tumor microenvironment and stroma.
  • BRAF and CRAF : These oncogenic kinases are crucial in the MAPK signaling pathway, which regulates cell proliferation and survival.
  • Other Targets : this compound also targets RET, KIT, FGFR, and TIE2, contributing to its broad-spectrum anti-tumor activity .

Efficacy Data

Clinical studies have demonstrated the efficacy of regorafenib in prolonging survival in patients with mCRC who have failed standard therapies. The following table summarizes key findings from clinical trials:

StudyPopulationMedian Overall Survival (OS)Progression-Free Survival (PFS)Response Rate
CORRECT TrialmCRC patients refractory to standard therapy6.4 months1.9 months1.5% (CR + PR)
CONCUR TrialAsian mCRC patients8.8 months3.2 months4% (CR + PR)
REBECCA StudyReal-life cohort study5.6 monthsNot specified80% experienced adverse events

Safety Profile

The safety profile of this compound is consistent with that of its parent compound. Common adverse events include:

  • Fatigue
  • Hand-foot skin reaction
  • Diarrhea
  • Anorexia
  • Hypertension
  • Mucositis

In a cohort study involving 1178 patients, 80% experienced at least one adverse event related to regorafenib treatment, highlighting the importance of monitoring during therapy .

Case Studies

Several case studies have illustrated the clinical application of this compound:

  • Complete Response in Lung Metastases : A patient with multiple lung metastases from ascending colon cancer achieved a radiological complete response following treatment with regorafenib, demonstrating its potential for significant tumor reduction .
  • Long-term Remission : In a cohort analysis involving 2326 patients treated with regorafenib, characteristics associated with long-term remission included ECOG performance status of 0-1 and prior treatment with bevacizumab. Patients with these characteristics had a median remission duration significantly exceeding that of the general cohort .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Apoptotic Pathways : Regorafenib has been shown to induce apoptosis through both extrinsic and intrinsic pathways by modulating proteins such as Bcl-2 and activating caspases .
  • Autophagy Induction : The compound also enhances autophagic processes in cancer cells, contributing to tumor growth inhibition .
  • Immune Modulation : Regorafenib has been noted to downregulate PD-L1 expression in preclinical models, suggesting a potential role in reactivating immune responses against tumors .

属性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKPVJBJVTLMP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。